3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDJQBWTSKOFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products. Common reagents used in these reactions include sodium cyanide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile serves as an essential intermediate in the synthesis of various pharmaceuticals. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting specific biological pathways.
Case Study: FDA-Approved Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of such functionalities in enhancing pharmacological properties. For instance, compounds like Ubrogepant and Alpelisib utilize similar structural motifs to improve their efficacy against migraine and cancer, respectively .
Table 1: Comparison of Trifluoromethyl-Containing Drugs
| Drug Name | Target Condition | Year Approved | Key Structural Feature |
|---|---|---|---|
| Ubrogepant | Migraine | 2020 | Trifluoromethyl group |
| Alpelisib | Cancer | 2020 | Trifluoromethyl group |
Agricultural Applications
2.1 Pesticide Development
The compound is also investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of the trifluoromethoxy group is known to enhance the biological activity of agrochemical agents, providing better efficacy against pests and diseases.
Case Study: Synthesis of Agrochemicals
Research indicates that derivatives of this compound can be synthesized to create effective herbicides. The synthesis involves reactions that yield high purity and yield rates, making it suitable for large-scale production .
Chemical Research Applications
3.1 Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for creating complex molecules. Its unique chemical properties allow chemists to explore new synthetic pathways and develop novel compounds with desired functionalities.
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Trifluoromethylation | Introduction of trifluoromethyl groups | 85 |
| Nucleophilic Substitution | Formation of new carbon-nitrogen bonds | 90 |
| Coupling Reactions | Synthesis of biaryl compounds | 92 |
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro and trifluoromethoxy groups play a crucial role in its reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile with three analogues:
Key Differences and Research Findings
Electronic and Steric Effects The trifluoromethoxy group (CF₃O) in the target compound is more electron-withdrawing than methoxy (OMe) or trifluoromethyl (CF₃) groups. This enhances electrophilicity at the nitrile group, facilitating nucleophilic substitutions .
Bioavailability and Stability Fluorinated compounds like the target exhibit improved metabolic stability due to the strong C-F bond. For example, 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile (CAS: 1000555-32-7) is used in drug candidates requiring prolonged half-lives . In contrast, non-fluorinated analogues like 3-Methoxyphenylacetonitrile are less stable under physiological conditions .
Reactivity in Synthesis
- The target compound’s nitrile group reacts efficiently with sulfonic acid derivatives to form sulfonamides, as demonstrated in . Comparatively, 3-Chloro-N-phenyl-phthalimide (CAS: 1529-41-5) is more reactive toward amine nucleophiles due to its phthalimide core .
Industrial Relevance
Biological Activity
3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Molecular Formula
- Molecular Formula : C10H7ClF3NO2
Structural Characteristics
The compound features a chloro group and a trifluoromethoxy group attached to a phenylacetonitrile backbone, which contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity and can influence the compound's binding affinity to various targets.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that the introduction of trifluoromethyl groups can significantly improve the efficacy of compounds against bacterial strains, including resistant pathogens .
Antitumor Activity
The compound has also been investigated for its antitumor properties. It has shown promise as a c-KIT kinase inhibitor, which is particularly relevant in treating gastrointestinal stromal tumors (GISTs). The compound demonstrated potent activity against wild-type c-KIT and various drug-resistant mutants in preclinical models, indicating its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- Inhibition of c-KIT Kinase :
-
Antimicrobial Efficacy :
- In vitro studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity, suggesting that this compound may follow suit. The presence of the trifluoromethoxy group is believed to enhance membrane permeability, facilitating greater antimicrobial action .
-
Neuroprotective Effects :
- Preliminary investigations into neuroprotective properties have shown that derivatives of phenylacetonitriles can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, the structural similarities suggest potential activity .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Kinase inhibition |
| 2-(4-Chloro-3-(trifluoromethyl)phenyl) | Antitumor | Kinase inhibition |
| Benzamide Derivatives | AChE Inhibition | Enzyme inhibition |
Q & A
Q. What are the optimized synthetic routes for 3-chloro-4-(trifluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 3-chloro-4-(trifluoromethoxy)benzyl bromide (a key intermediate) is reacted with phthalimide and potassium carbonate in DMF at 80°C for 5 hours, followed by methylamine treatment to yield derivatives . Solvent choice (e.g., DMF vs. THF) and temperature significantly affect reaction efficiency. Lower yields in aqueous workups (e.g., 60–70%) are common due to hydrolysis of the nitrile group, while anhydrous conditions improve stability .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H NMR : The benzyl proton signal typically appears as a singlet at δ 3.71 ppm, while aromatic protons show splitting patterns between δ 7.37–7.63 ppm due to adjacent electronegative substituents (Cl, CF3O) .
- LCMS : Retention times (e.g., Rt = 4.03 min) under 0.05% formic acid/MeCN conditions help confirm purity .
- Elemental Analysis : Validate molecular formula (C9H5ClF3NO) with deviations <0.3% for research-grade material.
Q. What safety protocols are critical when handling this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:
- Use PPE (gloves, goggles, fume hood).
- Avoid exposure to moisture to prevent HCN release from nitrile hydrolysis.
- Store at 0–6°C in airtight containers to minimize degradation .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
The –OCF3 group is strongly electron-withdrawing (-I effect), which:
- Activates aromatic rings for electrophilic substitution at the meta position relative to Cl.
- Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density on the boronic ester partner.
- Impacts regioselectivity : Computational studies (DFT) show a 0.35 eV lower activation barrier for reactions at the chloro-substituted position compared to unsubstituted analogs .
Q. How can conflicting solubility data in polar aprotic solvents be resolved?
Discrepancies in DMSO solubility (e.g., >5 mg/mL vs. 2 mg/mL) arise from impurities or hydration states. Methodological recommendations:
Q. What strategies mitigate byproduct formation during amidation or sulfonylation reactions?
Common byproducts (e.g., dimerized intermediates) form via nitrile group side reactions. Mitigation approaches:
- Low-temperature addition : Add reagents at −60°C to suppress radical coupling .
- Catalytic additives : Use 1–2 mol% CuI to accelerate desired pathways (e.g., C–N bond formation) .
- Workup optimization : Extract with ethyl acetate/brine (3×) to remove unreacted starting materials .
Applications in Drug Discovery
Q. How is this compound utilized in designing kinase inhibitors or antimicrobial agents?
The nitrile group acts as a bioisostere for carboxylic acids, enhancing blood-brain barrier penetration. Example:
Q. What computational tools predict its metabolic stability or toxicity?
- ADMET Predictions : SwissADME estimates high microsomal stability (t1/2 = 4.2 h) due to –CF3O’s resistance to oxidative metabolism.
- Toxicity : ProTox-II flags hepatotoxicity (Probability = 72%) from nitrile-derived cyanide metabolites .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 30–33°C vs. amorphous solid)?
Variations arise from:
- Polymorphism : Crystallization in different solvents (e.g., hexane vs. EtOAc) produces distinct crystal forms.
- Impurity profiles : Crude samples (purity <95%) depress melting points. Recrystallization from MeCN/water improves consistency .
Q. How to reconcile divergent reaction yields in scaled-up syntheses?
Batch-dependent yields (e.g., 70% vs. 45%) are linked to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
